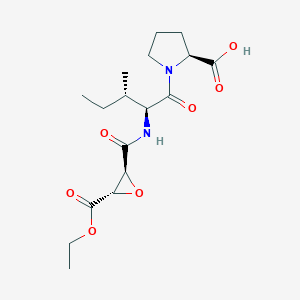
Myristoyl-glycyl-seryl-seryl-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myristoyl-glycyl-seryl-seryl-lysine (MGSSLK) is a peptide that has gained attention in scientific research due to its potential applications in various fields. This peptide is composed of five amino acids, namely myristic acid, glycine, serine, lysine, and serine, and is synthesized using solid-phase peptide synthesis (SPPS) method.
Applications De Recherche Scientifique
Myristoyl-glycyl-seryl-seryl-lysine has been studied for its potential applications in various fields, including drug delivery, cancer therapy, and tissue engineering. In drug delivery, Myristoyl-glycyl-seryl-seryl-lysine has been used as a carrier for delivering drugs to specific cells or tissues. The peptide can be modified to target specific receptors on the cell surface, allowing for targeted drug delivery. In cancer therapy, Myristoyl-glycyl-seryl-seryl-lysine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In tissue engineering, Myristoyl-glycyl-seryl-seryl-lysine has been used as a scaffold for growing cells and tissues in vitro.
Mécanisme D'action
The mechanism of action of Myristoyl-glycyl-seryl-seryl-lysine is not fully understood, but it is believed to work by interacting with cell surface receptors and signaling pathways. The myristic acid moiety of the peptide allows it to anchor to the cell membrane, while the amino acid residues interact with specific receptors and proteins on the cell surface. This interaction can activate or inhibit signaling pathways, leading to various cellular responses.
Biochemical and Physiological Effects
Myristoyl-glycyl-seryl-seryl-lysine has been shown to have various biochemical and physiological effects, depending on the application. In drug delivery, the peptide can enhance the solubility and stability of drugs, allowing for better absorption and bioavailability. In cancer therapy, Myristoyl-glycyl-seryl-seryl-lysine can induce apoptosis in cancer cells, leading to tumor regression. In tissue engineering, the peptide can promote cell adhesion and proliferation, leading to the formation of functional tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Myristoyl-glycyl-seryl-seryl-lysine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The peptide can be synthesized using the SPPS method, which is a well-established technique in the field of peptide synthesis. However, one limitation of Myristoyl-glycyl-seryl-seryl-lysine is its relatively large size, which can limit its diffusion and uptake by cells.
Orientations Futures
There are several future directions for research on Myristoyl-glycyl-seryl-seryl-lysine. One area of interest is the development of more efficient methods for delivering the peptide to specific cells or tissues. Another area of research is the modification of the peptide to enhance its stability and bioactivity. Additionally, Myristoyl-glycyl-seryl-seryl-lysine can be used as a scaffold for tissue engineering, and further research is needed to optimize its properties for this application. Finally, the potential applications of Myristoyl-glycyl-seryl-seryl-lysine in cancer therapy and drug delivery warrant further investigation.
Méthodes De Synthèse
Myristoyl-glycyl-seryl-seryl-lysine is synthesized using the SPPS method, which involves the sequential addition of protected amino acids onto a solid support. The synthesis starts with the attachment of the first protected amino acid to the solid support, followed by the removal of the protecting group and the addition of the next protected amino acid. This process is repeated until the desired peptide is synthesized. After the synthesis is complete, the peptide is cleaved from the solid support and the protecting groups are removed to obtain the final product.
Propriétés
Numéro CAS |
130170-10-4 |
|---|---|
Nom du produit |
Myristoyl-glycyl-seryl-seryl-lysine |
Formule moléculaire |
C12H8F16O2 |
Poids moléculaire |
559.7 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-(dodecanoylamino)acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H49N5O8/c1-2-3-4-5-6-7-8-9-10-14-22(34)28-16-23(35)29-20(17-32)24(36)31-21(18-33)25(37)30-19(26(38)39)13-11-12-15-27/h19-21,32-33H,2-18,27H2,1H3,(H,28,34)(H,29,35)(H,30,37)(H,31,36)(H,38,39)/t19-,20-,21-/m0/s1 |
Clé InChI |
UFIOOULPNRLKQF-ACRUOGEOSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O |
Séquence |
GSSK |
Synonymes |
myristoyl-Gly-Ser-Ser-Lys myristoyl-glycyl-seryl-seryl-lysine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)
![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)